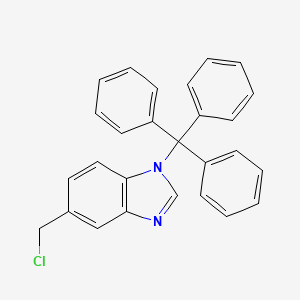
5-(Chloromethyl)-1-(triphenylmethyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-1-(triphenylmethyl)-1H-benzimidazole is a complex organic compound that features a benzimidazole core substituted with a chloromethyl group and a triphenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-(triphenylmethyl)-1H-benzimidazole typically involves the reaction of 1H-benzimidazole with chloromethylating agents in the presence of a base. The triphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using triphenylmethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
5-(Chloromethyl)-1-(triphenylmethyl)-1H-benzimidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The benzimidazole core can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Friedel-Crafts Reactions: The triphenylmethyl group can be involved in further Friedel-Crafts alkylation or acylation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-(azidomethyl)-1-(triphenylmethyl)-1H-benzimidazole.
科学的研究の応用
5-(Chloromethyl)-1-(triphenylmethyl)-1H-benzimidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound can be used as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-(Chloromethyl)-1-(triphenylmethyl)-1H-benzimidazole involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The triphenylmethyl group can enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
1-(Triphenylmethyl)-1H-benzimidazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Chloromethyl)-1H-benzimidazole: Lacks the triphenylmethyl group, which may reduce its binding affinity for certain targets.
Uniqueness
5-(Chloromethyl)-1-(triphenylmethyl)-1H-benzimidazole is unique due to the presence of both the chloromethyl and triphenylmethyl groups, which confer distinct reactivity and binding properties. This combination makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
168830-92-0 |
|---|---|
分子式 |
C27H21ClN2 |
分子量 |
408.9 g/mol |
IUPAC名 |
5-(chloromethyl)-1-tritylbenzimidazole |
InChI |
InChI=1S/C27H21ClN2/c28-19-21-16-17-26-25(18-21)29-20-30(26)27(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-18,20H,19H2 |
InChIキー |
KFYBNFKRHZJAGU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4C=CC(=C5)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene](/img/structure/B13987120.png)


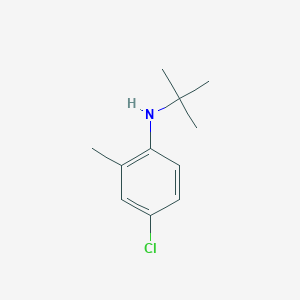
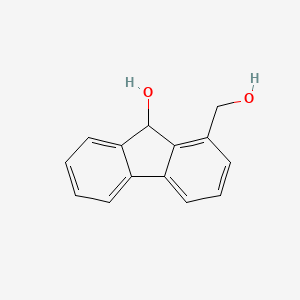
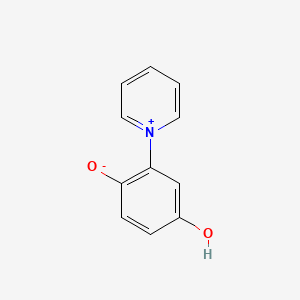
![[(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B13987155.png)
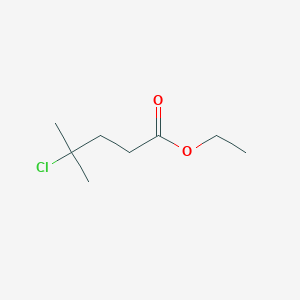
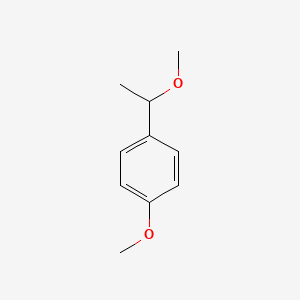
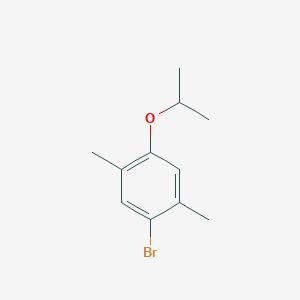
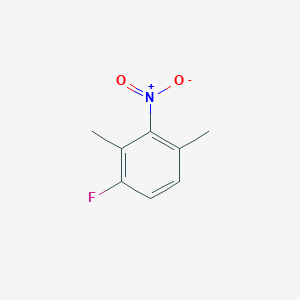
![4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B13987191.png)
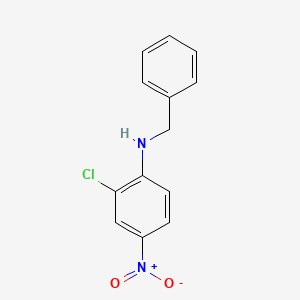
![Boc-(r)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987197.png)
